1-((1R,5S)-8-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-((1R,5S)-8-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[321]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines bicyclic, imidazole, and sulfonyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-8-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can involve multiple steps, typically starting from readily available precursors. One approach involves:
Step 1: Synthesis of the bicyclic core
Step 2: Introduction of the imidazole group through a sulfonylation reaction
Step 3: Formation of the pyrrolidine-2,5-dione moiety through a ring-closing reaction.
Industrial Production Methods: In an industrial setting, the production might be scaled up using flow chemistry techniques to ensure consistent quality and yield. Key considerations include the use of catalysts, solvents, and control of reaction temperatures and times to optimize efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((1R,5S)-8-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can undergo various reactions, including:
Oxidation: To form sulfone derivatives.
Reduction: To potentially remove the sulfonyl group or modify other functional groups.
Substitution: Particularly electrophilic substitution reactions involving the imidazole ring.
Common Reagents and Conditions:
Oxidizing agents: e.g., m-chloroperbenzoic acid (mCPBA)
Reducing agents: e.g., sodium borohydride (NaBH₄)
Solvents: e.g., dichloromethane (DCM), acetonitrile (ACN)
Major Products Formed: The reactions can lead to various derivatives, including sulfone-modified bicyclic structures, reduced imidazole compounds, and substituted pyrrolidine-2,5-diones.
Scientific Research Applications
Chemistry: The compound is explored for its role in developing novel catalysts and ligands in organic synthesis due to its unique structural features.
Biology: It shows potential as a molecular probe in studying receptor-ligand interactions, particularly in neurochemical research.
Medicine: Research suggests applications in drug development, particularly targeting neurological and inflammatory conditions due to its ability to interact with specific biological pathways.
Industry: Used in developing advanced materials and coatings, leveraging its stability and reactivity.
Mechanism of Action
Compared to other imidazole-sulfonyl-containing compounds, 1-((1R,5S)-8-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is unique due to its bicyclic structure, which imparts additional rigidity and spatial orientation. This makes it particularly effective in binding interactions, distinguishing it from more flexible analogs.
Comparison with Similar Compounds
1-(imidazolyl-sulfonyl)bicyclo[2.2.1]heptanes
1-(alkyl-imidazolyl-sulfonyl)cyclopentanes
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Properties
IUPAC Name |
1-[8-(1-propan-2-ylimidazol-4-yl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-11(2)19-9-15(18-10-19)26(24,25)21-12-3-4-13(21)8-14(7-12)20-16(22)5-6-17(20)23/h9-14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLBEDSKWFSDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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